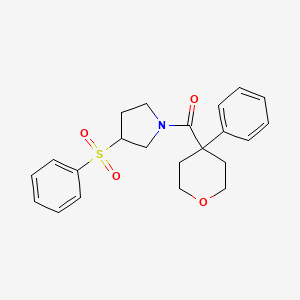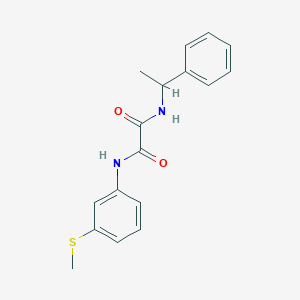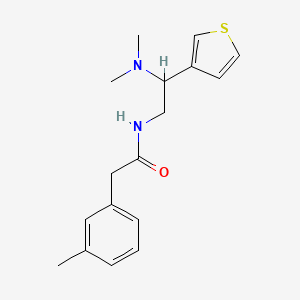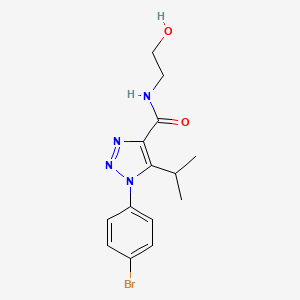![molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0](/img/structure/B2416128.png)
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, with bromine atoms attached at the 3 and 5 positions, and a 4-fluorophenylmethyl group attached at the 1 position .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation . The presence of bromine atoms might make this compound a good candidate for cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms might increase its molecular weight and potentially its reactivity .Applications De Recherche Scientifique
Fluorine-Proton Coupling in Triazole Derivatives
1,2,4-triazole derivatives, including those with fluorophenyl substituents, demonstrate significant long-range 19F-1H and 19F-13C through-space coupling, as observed in their NMR spectra. This proximity of fluorine to other nuclei is crucial in various scientific studies, including X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).
Antimicrobial Properties
1,2,4-Triazole derivatives, particularly those substituted with halogen groups, exhibit enhanced antimicrobial properties. This makes them valuable in the development of new antimicrobial agents and studies on drug resistance (Desabattina et al., 2014).
Synthetic Methodologies
In the realm of synthetic chemistry, 1,2,4-triazoles, including those substituted with fluorophenyl groups, are used as intermediates in various syntheses. Their versatile reactions with nucleophiles to produce a wide range of compounds are of great interest (Zumbrunn, 1998).
Analysis of Physical-Chemical Properties
The physical-chemical properties of 1,2,4-triazole derivatives, including those with fluorophenyl groups, are extensively studied. These investigations include analysis of their solubility, crystallization, and molecular interactions, which are crucial in drug design and material science (Bihdan & Parchenko, 2018).
Interaction Studies
Detailed studies on intermolecular interactions, such as hydrogen bonding and π-π interactions in crystals of 1,2,4-triazoles, provide insights into their structural stability and potential applications in material science and molecular engineering (Panini et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAUUMTWEGFRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)


![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)

![N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2416053.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2416061.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2416063.png)

